7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657369
InChI: InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10)
SMILES:
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione

CAS No.:

Cat. No.: VC18657369

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione -

Specification

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name 9-oxa-1-azaspiro[4.5]decane-2,8,10-trione
Standard InChI InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10)
Standard InChI Key CQELCIVTULKSAE-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC(=O)OC2=O)NC1=O

Introduction

Structural Characterization and Nomenclature

Core Architecture

7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione features a spiro junction connecting a tetrahydrofuran-like oxygen-containing ring (7-oxa) and a piperidine-derived nitrogen-containing ring (1-aza). The [4.5] notation indicates a four-membered ring fused to a five-membered ring via a single spiro carbon atom. Three ketone groups occupy positions 2, 6, and 8, contributing to the compound’s electrophilic reactivity and hydrogen-bonding capacity .

Table 1: Theoretical Molecular Properties

PropertyValue
Molecular FormulaC₈H₉NO₅
Molecular Weight215.17 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (3 ketones, 1 ether, 1 amide)
Topological Polar Surface Area98.7 Ų

Note: Values derived from analogous spirocyclic systems .

Synthetic Methodologies

Precursor-Based Strategies

Spirocyclic systems are typically synthesized via cyclization reactions. For example, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8) is prepared through intramolecular lactamization of substituted γ-aminobutyric acid derivatives . Adapting this approach, 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione could theoretically arise from a tricarboxylic acid precursor undergoing sequential anhydride formation and amine-mediated cyclization .

Rearrangement Reactions

Research on 2-aza-6-thia-10-azaspiro[4.5]decane derivatives demonstrates the utility of thiazine intermediates in spirocycle formation . Oxidative desulfurization of such intermediates could replace sulfur with oxygen, enabling access to 7-oxa analogs.

Table 2: Hypothetical Synthesis Steps

StepReactionReagentsIntermediate
1Diacid cyclizationAcetic anhydrideOxaspirotrione
2Amine condensationMethylamineAzaspiro derivative
3Oxidationm-CPBATrione formation

Physicochemical Properties

Stability and Reactivity

The presence of three ketone groups renders the compound prone to nucleophilic attack, particularly at the α-positions. The spiro architecture imposes steric constraints, potentially slowing hydrolysis compared to linear analogs. Theoretical LogP values (~1.28) suggest moderate lipophilicity, aligning with spirocyclic oxazolidinediones .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (C=O stretching), ~1650 cm⁻¹ (amide I), and ~3300 cm⁻¹ (NH stretch) .

  • NMR: Downfield-shifted carbonyl carbons (δ 205–210 ppm in ¹³C NMR), with complex splitting patterns due to restricted rotation .

Challenges and Future Directions

Synthetic Optimization

Current methods for related compounds suffer from low yields (e.g., 66–74% in anhydride cyclizations ). Flow chemistry or microwave-assisted synthesis could improve efficiency.

Biological Screening

No published data exist on the bioactivity of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione. Priority targets should include:

  • Antimicrobial assays against Gram-positive/-negative bacteria

  • Kinase inhibition profiling

  • Solubility and permeability studies

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